molecular formula C19H26ClNO B14554456 N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride CAS No. 62232-70-6

N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride

Cat. No.: B14554456
CAS No.: 62232-70-6
M. Wt: 319.9 g/mol
InChI Key: HDFNLROLGHAOLH-UHFFFAOYSA-N
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Description

N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of phenoxy derivatives. This compound is characterized by its unique structure, which includes a phenoxy group attached to a butan-1-amine backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No.

62232-70-6

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-16(17-10-4-3-5-11-17)18-12-6-7-13-19(18)21-15-9-8-14-20-2;/h3-7,10-13,16,20H,8-9,14-15H2,1-2H3;1H

InChI Key

HDFNLROLGHAOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2OCCCCNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride typically involves the reaction of 4-[2-(1-phenylethyl)phenoxy]butan-1-amine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-(1-methyl-1-phenylethyl)-
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
  • Phenoxy acetic acid derivatives

Uniqueness

N-methyl-4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride stands out due to its unique structural features and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications make it a valuable compound in the field of chemistry and beyond.

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